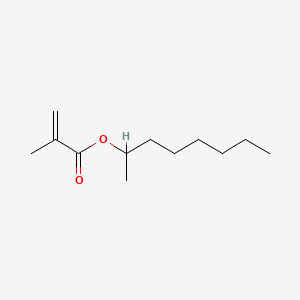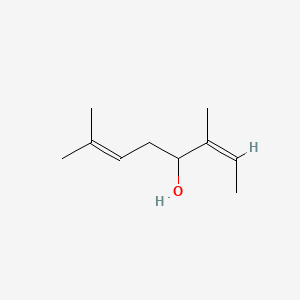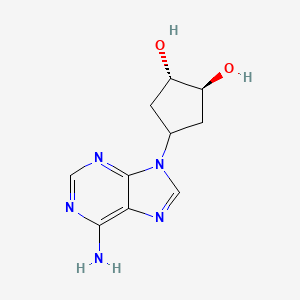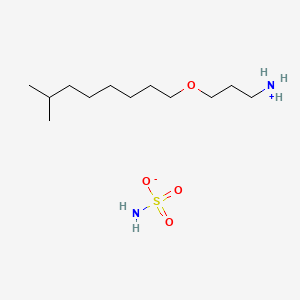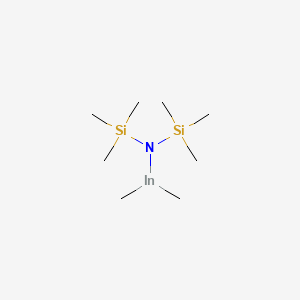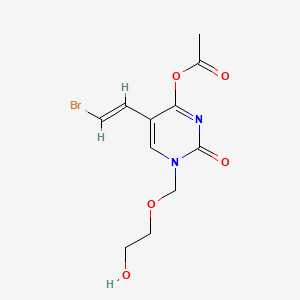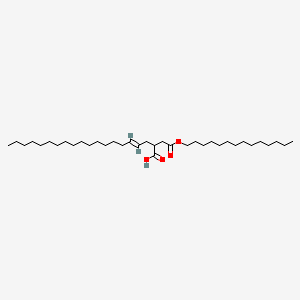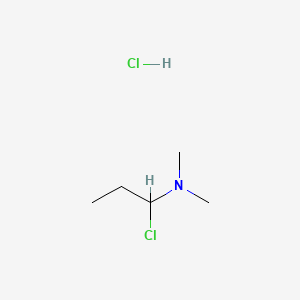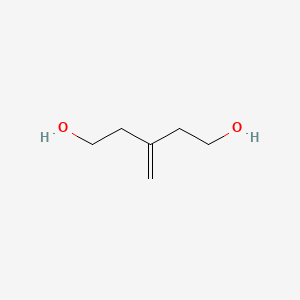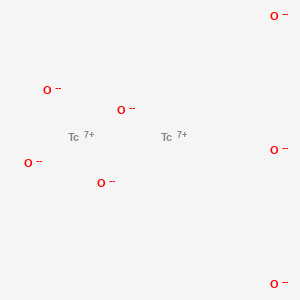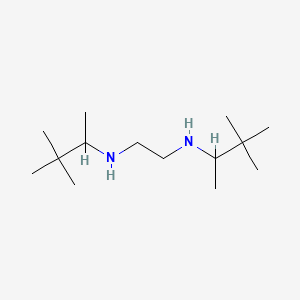
N,N'-Bis(3,3-dimethyl-2-butyl)-ethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine: is an organic compound with a complex structure, characterized by the presence of two 3,3-dimethyl-2-butyl groups attached to an ethylenediamine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 3,3-dimethyl-2-butyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and real-time monitoring systems helps in maintaining the desired reaction conditions and minimizing the formation of by-products .
化学反应分析
Types of Reactions
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, sulfonates; reactions are facilitated by bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary amines
Substitution: Various substituted ethylenediamine derivatives
科学研究应用
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cell signaling pathways.
作用机制
The mechanism of action of N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the overall metabolic processes.
相似化合物的比较
Similar Compounds
- N,N’-Bis(3,3-dimethylbutan-2-yl)hexane-1,6-diamine
- N,N’-Bis(3,3-dimethyl-2-butyl)-propylenediamine
- N,N’-Bis(3,3-dimethyl-2-butyl)-butylenediamine
Uniqueness
N,N’-Bis(3,3-dimethyl-2-butyl)-ethylenediamine stands out due to its specific structural configuration, which imparts unique chemical properties. Its ability to form stable complexes with transition metals and its potential biological activity make it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and selectivity in chemical reactions.
属性
CAS 编号 |
93761-28-5 |
|---|---|
分子式 |
C14H32N2 |
分子量 |
228.42 g/mol |
IUPAC 名称 |
N,N'-bis(3,3-dimethylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C14H32N2/c1-11(13(3,4)5)15-9-10-16-12(2)14(6,7)8/h11-12,15-16H,9-10H2,1-8H3 |
InChI 键 |
AOCQHKZHPHCRTK-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C)(C)C)NCCNC(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


